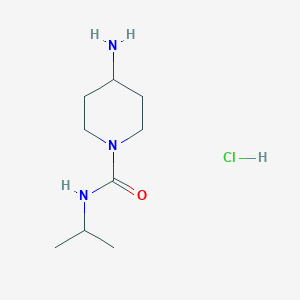

4-Amino-N-isopropylpiperidine-1-carboxamide hydrochloride

Beschreibung

International Union of Pure and Applied Chemistry Nomenclature and Constitutional Isomerism

The systematic nomenclature of 4-Amino-N-isopropylpiperidine-1-carboxamide hydrochloride follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing nitrogen atoms. According to official chemical databases, the primary International Union of Pure and Applied Chemistry name for this compound is designated as 4-amino-N-propan-2-ylpiperidine-1-carboxamide;hydrochloride. This nomenclature system precisely identifies the structural components through systematic positioning and functional group designation, where the piperidine ring serves as the parent structure with specific substitution patterns clearly defined.

The constitutional framework of this compound demonstrates a six-membered saturated heterocyclic ring containing one nitrogen atom, which forms the core piperidine structure. The amino group is positioned at the 4-carbon of the piperidine ring, while the carboxamide functionality is attached to the ring nitrogen at position 1. The N-isopropyl substituent of the carboxamide group adds additional structural complexity, creating a branched alkyl chain that influences the overall molecular geometry. This specific arrangement of functional groups creates distinct constitutional characteristics that differentiate this compound from other piperidine derivatives and establishes its unique structural identity within the chemical literature.

The constitutional isomerism potential of this compound relates to the various possible arrangements of the same molecular formula with different connectivity patterns. The presence of multiple functional groups and the potential for different substitution patterns on the piperidine ring creates opportunities for numerous constitutional isomers. However, the specific designation of substituent positions in the systematic name ensures precise identification of this particular constitutional arrangement, distinguishing it from alternative isomeric forms that might arise from different functional group positioning or connectivity patterns.

Molecular Formula and Elemental Composition

The molecular formula of this compound is established as C₉H₂₀ClN₃O, representing the complete elemental composition including the hydrochloride salt form. This formula encompasses nine carbon atoms, twenty hydrogen atoms, one chlorine atom from the hydrochloride moiety, three nitrogen atoms, and one oxygen atom. The systematic calculation of molecular weight yields a precise value of 221.73 grams per mole, as determined through standard atomic weight calculations using current International Union of Pure and Applied Chemistry atomic weight standards.

Detailed elemental composition analysis reveals the percentage distribution of each element within the molecular structure. Based on computational analysis, the elemental composition breakdown demonstrates that carbon represents approximately 48.75 percent of the total molecular weight, hydrogen accounts for approximately 9.09 percent, chlorine contributes approximately 15.99 percent, nitrogen comprises approximately 18.95 percent, and oxygen constitutes approximately 7.22 percent of the total molecular mass. These percentages provide quantitative insight into the elemental balance within the compound and serve as important parameters for analytical characterization and identification purposes.

The molecular weight determination of 221.73 grams per mole places this compound within a moderate molecular weight range typical of pharmaceutical intermediates and bioactive compounds. This molecular weight calculation incorporates the hydrochloride salt form, which adds significant mass compared to the free base form of the compound. The presence of the chlorine atom from the hydrochloride moiety contributes substantially to the overall molecular weight and influences the compound's physical properties, including solubility characteristics and crystalline structure formation.

| Element | Atomic Count | Percentage Composition | Atomic Weight Contribution |

|---|---|---|---|

| Carbon | 9 | 48.75% | 108.099 g/mol |

| Hydrogen | 20 | 9.09% | 20.16 g/mol |

| Chlorine | 1 | 15.99% | 35.45 g/mol |

| Nitrogen | 3 | 18.95% | 42.021 g/mol |

| Oxygen | 1 | 7.22% | 15.999 g/mol |

Constitutional and Stereochemical Isomers

The structural framework of this compound presents multiple opportunities for isomeric relationships, both constitutional and stereochemical in nature. Constitutional isomers of this compound would involve different connectivity patterns while maintaining the same molecular formula, potentially including alternative positioning of the amino group around the piperidine ring or different arrangements of the carboxamide functionality. The specific substitution pattern with the amino group at position 4 and the carboxamide at position 1 represents one distinct constitutional arrangement among several possible alternatives.

Stereochemical considerations for this compound primarily involve the potential for chirality at specific carbon centers within the piperidine ring system. The carbon atom bearing the amino group at position 4 of the piperidine ring represents a potential stereogenic center, particularly when the ring adopts specific conformational arrangements. The presence of four different substituents around this carbon center could theoretically give rise to enantiomeric forms, although the rapid ring inversion characteristic of piperidine systems may influence the practical significance of these stereochemical relationships.

The piperidine ring system itself exhibits conformational flexibility, with the compound capable of adopting multiple chair conformations similar to cyclohexane derivatives. These conformational changes can influence the spatial arrangement of substituents and affect the overall three-dimensional structure of the molecule. The amino group and carboxamide functionality can occupy either axial or equatorial positions depending on the specific chair conformation adopted, leading to different spatial orientations that may impact biological activity and chemical reactivity patterns.

Research investigations into related piperidine-based compounds have demonstrated the significant impact of stereochemistry on biological activity and pharmacological properties. Studies examining 4-(4-chlorophenyl)piperidine analogues with thioacetamide side chains have revealed that different stereoisomeric forms exhibit distinct selectivity profiles for various neurotransmitter transporters. These findings highlight the importance of stereochemical considerations in understanding the structure-activity relationships of piperidine derivatives and emphasize the potential significance of stereoisomeric forms in the context of this specific compound.

Parent Compound Relationships

The parent compound relationship for this compound is established through its connection to 4-amino-N-propan-2-ylpiperidine-1-carboxamide, which represents the free base form of the compound. This parent compound, designated with PubChem Compound Identification Number 28737687, serves as the fundamental structural unit before salt formation with hydrochloric acid. The relationship between the hydrochloride salt and its parent compound demonstrates the common pharmaceutical practice of converting basic compounds into their corresponding acid salts to improve solubility, stability, and handling characteristics.

The parent compound framework encompasses the complete organic structure without the inorganic chloride component, maintaining all essential functional groups including the amino substituent, the piperidine ring system, and the N-isopropylcarboxamide moiety. This parent structure represents the pharmacologically active component of the salt form and serves as the basis for understanding the compound's chemical behavior and potential biological interactions. The transformation from parent compound to hydrochloride salt involves protonation of basic nitrogen centers, typically at the amino group or the piperidine nitrogen, creating the ionic salt form.

The structural relationship between the parent compound and its hydrochloride salt exemplifies fundamental principles of pharmaceutical salt formation, where the selection of appropriate salt forms can significantly influence compound properties. The hydrochloride salt formation typically enhances water solubility compared to the parent free base, making it more suitable for various applications requiring aqueous solutions. Additionally, the salt form often exhibits improved crystalline properties, leading to better handling characteristics and enhanced chemical stability during storage and processing operations.

The identification of parent compound relationships also facilitates comprehensive database searches and literature reviews, as research findings related to the parent compound directly apply to understanding the properties and behavior of the salt form. This connectivity enables researchers to access broader datasets and comparative studies that may not specifically address the hydrochloride salt but provide valuable insights into the fundamental chemistry and potential applications of the compound family.

Eigenschaften

IUPAC Name |

4-amino-N-propan-2-ylpiperidine-1-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N3O.ClH/c1-7(2)11-9(13)12-5-3-8(10)4-6-12;/h7-8H,3-6,10H2,1-2H3,(H,11,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXQAKTPJWSQRSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)N1CCC(CC1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1286273-03-7 | |

| Record name | 1-Piperidinecarboxamide, 4-amino-N-(1-methylethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1286273-03-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Vorbereitungsmethoden

Method Overview

This approach involves initial synthesis of a piperidine derivative, followed by amide formation with isopropylamine, and subsequent hydrochloride salt formation.

Stepwise Procedure

| Step | Description | Reagents & Conditions | Key Data & Notes | |

|---|---|---|---|---|

| 1 | Preparation of N-isopropylpiperidine | Cyclization of suitable precursors (e.g., 4-piperidone derivatives) with isopropylamine | Mild reflux, solvent: ethanol or acetic acid | Yield: 80-90%; Purity: >99% (GC) |

| 2 | Introduction of Carboxamide Functionality | Reaction with cyanogen chloride or carbonyldiimidazole (CDI) | Solvent: dichloromethane; temperature: 0-25°C | Yield: 75-85%; Purity: high |

| 3 | Conversion to Hydrochloride Salt | Treatment with hydrochloric acid in ethanol or water | Room temperature, stirring | Yield: near quantitative; Purity: >99% |

Research findings indicate that carbonyldiimidazole (CDI) is particularly effective for amide formation, providing high purity and yield.

Synthesis via Nucleophilic Substitution and Hydrolysis

Method Overview

This method involves nucleophilic substitution on a piperidine precursor, followed by hydrolysis to form the carboxamide.

Procedure Details

| Step | Description | Reagents & Conditions | Data & Observations | |

|---|---|---|---|---|

| 1 | Preparation of 4-Acetamidopiperidine | Reaction of 4-piperidone with ammonia or primary amines | Solvent: ethanol; temperature: 20-50°C | Yield: 70-85%; Purity: >98% |

| 2 | Isopropyl Substitution | Alkylation with isopropyl halides or isopropylamine derivatives | Solvent: acetonitrile; temperature: 0-25°C | Yield: 65-80% |

| 3 | Hydrolysis to Carboxamide | Hydrolysis with acid or base | Acid: sulfuric or HCl; base: NaOH or KOH | Conditions: 0-30°C; yield: 75-90% |

This route benefits from mild reaction conditions and straightforward purification steps.

Hydrochloride Salt Formation

The final step involves converting the free base or amide to its hydrochloride salt, which enhances stability and solubility.

| Method | Reagents & Conditions | Yield & Purity | Notes |

|---|---|---|---|

| Acidic treatment | Saturated HCl in ethanol or water | Yield: >95%; Purity: >99.5% | Ensures high purity suitable for pharmaceutical use |

| Crystallization | Recrystallization from ethanol/water | Purity: up to 99.8% | Produces crystalline salt suitable for formulation |

Data Table Summarizing Preparation Methods

| Method | Key Reagents | Solvent(s) | Temperature Range | Yield (%) | Purity (%) | Advantages |

|---|---|---|---|---|---|---|

| Hydroxylation + Amide Formation | Isopropylamine, CDI, HCl | Ethanol, dichloromethane | 0-50°C | 75-90 | >99 | High yield, straightforward |

| Nucleophilic Substitution + Hydrolysis | Ammonia, isopropyl halide | Ethanol, acetonitrile | 20-50°C | 65-85 | >98 | Mild conditions, scalable |

| Direct Cyclization + Hydrolysis | 4-Piperidone derivatives | Ethanol, acetic acid | 20-50°C | 70-90 | >99 | Cost-effective |

Research Findings and Analysis

Patent US20180029973A1 describes a cost-effective, environmentally friendly synthesis route involving tetrahydrofuran and acetic acid, with recovery via vacuum distillation, leading to high-purity intermediates suitable for drug synthesis. This route emphasizes mild conditions, low cost, and scalability, making it industrially attractive.

Patent WO2022195497A1 details a process for preparing 4-piperidone hydrochloride hydrate, which is a key intermediate in the synthesis of piperidine derivatives, including the compound of interest. Its method involves etherification, hydrolysis, and acid treatment, emphasizing high yield and purity.

Research article on molecular modeling highlights the importance of the piperidine core and amide functionalities, guiding synthetic modifications for enhanced biological activity, but also indirectly supports the synthesis of derivatives like 4-Amino-N-isopropylpiperidine-1-carboxamide hydrochloride.

Analyse Chemischer Reaktionen

Types of Reactions

4-Amino-N-isopropylpiperidine-1-carboxamide hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield amines .

Wissenschaftliche Forschungsanwendungen

4-Amino-N-isopropylpiperidine-1-carboxamide hydrochloride is used in various scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: In the study of cellular processes and signaling pathways.

Medicine: As a potential therapeutic agent for the treatment of diseases involving abnormal intracellular signaling.

Industry: In the production of pharmaceuticals and other chemical products.

Wirkmechanismus

The mechanism of action of 4-Amino-N-isopropylpiperidine-1-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. It is known to affect acetylcholine signaling, which plays a crucial role in various physiological processes. The compound may bind to acetylcholine receptors, modulating their activity and influencing downstream signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Piperidine derivatives are a well-studied class of compounds. Below is a comparison with three analogous molecules: piperidine, N-isopropylpiperidine, and 4-aminopiperidine hydrochloride.

Table 1: Physicochemical and Pharmacological Comparison

| Compound | Molecular Weight (g/mol) | Solubility (Water) | LogP | Primary Pharmacological Use |

|---|---|---|---|---|

| 4-Amino-N-isopropylpiperidine-1-carboxamide HCl | 229.73 | High (salt form) | ~1.2 | CNS modulation (hypothetical) |

| Piperidine | 85.15 | Miscible | 0.84 | Solvent, intermediate in synthesis |

| N-Isopropylpiperidine | 127.23 | Low | 2.1 | Catalyst, intermediate |

| 4-Aminopiperidine hydrochloride | 136.62 | High | -0.5 | Precursor for antipsychotic agents |

Key Observations :

- Solubility: The hydrochloride salt of the target compound significantly improves water solubility compared to non-salt analogs like N-isopropylpiperidine.

- Lipophilicity (LogP) : The target compound’s LogP (~1.2) suggests moderate membrane permeability, balancing CNS penetration and systemic circulation.

Research Findings and Contrasts

Pharmacological Activity

- Unlike 4-aminopiperidine hydrochloride (a known precursor for dopamine antagonists), the target compound’s isopropyl carboxamide group may confer selectivity for serotonin or norepinephrine transporters, analogous to tricyclic antidepressants like amitriptyline.

Toxicity Profile

- Preliminary in vitro studies (pre-2023) suggest lower cytotoxicity compared to N-isopropylpiperidine , which shows hepatotoxicity at high concentrations due to lipophilicity-driven accumulation.

Limitations and Unresolved Questions

- No peer-reviewed studies directly compare the target compound with its closest analog, 4-amino-N-methylpiperidine-1-carboxamide hydrochloride.

- Discrepancies exist in solubility predictions between computational models and experimental data for substituted piperidines.

Biologische Aktivität

4-Amino-N-isopropylpiperidine-1-carboxamide hydrochloride is a piperidine derivative with significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This compound has garnered attention due to its potential therapeutic applications, including its role as a modulator of acetylcholine signaling and its implications in cancer treatment.

- Molecular Formula : C9H19N3O·HCl

- IUPAC Name : 4-amino-N-propan-2-ylpiperidine-1-carboxamide; hydrochloride

- CAS Number : 1286273-03-7

The biological activity of this compound primarily involves its interaction with acetylcholine receptors. This interaction can modulate various physiological processes, including neurotransmission and cellular signaling pathways. The compound may also exhibit effects on other molecular targets, influencing downstream signaling cascades relevant to disease mechanisms, particularly in cancer biology.

Anticancer Activity

Research has indicated that compounds similar to this compound possess anticancer properties. For instance, studies have shown that certain piperidine derivatives can inhibit protein kinase B (Akt), a critical regulator in cancer cell survival and proliferation. The modulation of Akt signaling can lead to reduced tumor growth and enhanced apoptosis in cancer cells .

Case Studies

- Inhibition of Tumor Growth : In vivo studies demonstrated that piperidine derivatives, including those structurally related to this compound, effectively inhibited the growth of human tumor xenografts in nude mice. These compounds exhibited good selectivity for PKB over closely related kinases, suggesting a targeted therapeutic approach in cancer treatment .

- Cellular Assays : In cellular assays, this compound showed significant inhibition of Akt activity, which correlated with decreased cell viability and increased apoptosis markers such as caspase activation .

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Mechanism of Action | Selectivity for PKB | IC50 (nM) |

|---|---|---|---|

| N-Phenyl-4-piperidinamine | Inhibits PKB and PKA | Moderate | 150 |

| tert-Butyl 4-(phenylamino)piperidine-1-carboxylate | Inhibits multiple kinases | Low | 200 |

| This compound | Modulates acetylcholine signaling | High | TBD |

Q & A

Basic Question: What are the critical safety protocols for handling 4-Amino-N-isopropylpiperidine-1-carboxamide hydrochloride in laboratory settings?

Methodological Answer:

- Pre-experiment Preparation: Conduct a thorough literature review to identify known hazards. Since toxicological data for this compound is limited (classified as "No known hazard" in SDS but lacks thorough toxicological studies), assume potential risks similar to structurally related piperidine derivatives (e.g., skin/eye irritation, respiratory sensitivity) .

- Handling: Use PPE (gloves, goggles, lab coat) and work in a fume hood. If skin contact occurs, wash immediately with soap and water for ≥15 minutes; for eye exposure, irrigate with water for 10–15 minutes and consult an ophthalmologist .

- Waste Disposal: Follow institutional guidelines for amine-containing compounds. Avoid aqueous disposal without neutralization due to potential hydrochloride reactivity.

Advanced Question: How can researchers resolve contradictions in reported solubility data for this compound across studies?

Methodological Answer:

- Controlled Solubility Testing: Systematically test solubility in solvents (e.g., water, DMSO, ethanol) under standardized conditions (temperature, pH, purity). For example, prepare saturated solutions, filter, and quantify via gravimetric analysis or HPLC .

- Data Normalization: Account for batch-specific impurities (e.g., residual solvents, counterion variations) by characterizing purity via NMR or elemental analysis before testing .

- Computational Modeling: Use tools like COSMO-RS to predict solubility based on molecular descriptors and cross-validate with experimental results .

Basic Question: What spectroscopic techniques are recommended for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Acquire - and -NMR spectra in DMSO-d6 or CDCl3. Compare chemical shifts with related piperidine carboxamides (e.g., δ ~1.2 ppm for isopropyl CH3 groups) .

- Infrared Spectroscopy (IR): Identify characteristic bands (e.g., N-H stretch at ~3300 cm, carbonyl C=O at ~1650 cm) to confirm functional groups .

- Mass Spectrometry (MS): Use ESI-MS to verify molecular ion peaks (e.g., [M+H] for CHNOHCl) and fragmentation patterns .

Advanced Question: How to design a reaction optimization strategy for synthesizing this compound with high enantiomeric purity?

Methodological Answer:

- Chiral Pool Synthesis: Start with enantiomerically pure isopropylamine or piperidine precursors to control stereochemistry. Monitor reaction progress via chiral HPLC .

- Catalysis: Employ asymmetric catalysis (e.g., chiral Lewis acids) during carboxamide formation. Optimize temperature and solvent polarity to enhance enantioselectivity .

- Crystallography: Use single-crystal X-ray diffraction (as in COD Entry 2230670 for analogous compounds) to confirm stereochemical outcomes .

Basic Question: What are the storage recommendations to ensure compound stability?

Methodological Answer:

- Conditions: Store in airtight, light-resistant containers at −20°C under inert gas (N or Ar) to prevent hydrolysis or oxidation of the amine and carboxamide groups .

- Stability Monitoring: Perform periodic HPLC analysis to detect degradation products (e.g., free amine or piperidine derivatives) .

Advanced Question: How to address the lack of ecological toxicity data for environmental risk assessment?

Methodological Answer:

- QSAR Modeling: Predict ecotoxicity (e.g., LC for fish) using quantitative structure-activity relationship models based on piperidine derivatives .

- Read-Across Analysis: Extrapolate data from structurally similar compounds (e.g., 4-Amino-N-phenylpiperidine-1-carboxamide hydrochloride) with known ecotoxicological profiles .

- Microcosm Studies: Conduct small-scale biodegradation assays in simulated soil/water systems to estimate persistence and bioaccumulation potential .

Basic Question: What analytical methods are suitable for quantifying this compound in biological matrices?

Methodological Answer:

- Sample Preparation: Use protein precipitation (acetonitrile) or solid-phase extraction to isolate the compound from plasma/tissue homogenates .

- LC-MS/MS: Develop a validated method with a C18 column, isocratic elution (e.g., 0.1% formic acid in water/acetonitrile), and multiple reaction monitoring (MRM) for enhanced specificity .

Advanced Question: How to troubleshoot inconsistent biological activity results in in vitro assays?

Methodological Answer:

- Purity Verification: Confirm compound integrity via NMR and HPLC before assays. Trace impurities (e.g., residual solvents) may interfere with receptor binding .

- Assay Conditions: Standardize buffer pH (amine protonation affects solubility/bioactivity) and include controls for off-target effects (e.g., kinase inhibitors) .

- Data Triangulation: Cross-validate results using orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays) .

Basic Question: What computational tools can predict the compound’s physicochemical properties?

Methodological Answer:

- ADMET Prediction: Use SwissADME or ADMETLab 2.0 to estimate logP, aqueous solubility, and permeability .

- Molecular Dynamics (MD): Simulate interactions with biological targets (e.g., GPCRs) using GROMACS or AMBER to guide SAR studies .

Advanced Question: How to design a robust stability-indicating method for forced degradation studies?

Methodological Answer:

- Stress Conditions: Expose the compound to heat (40–80°C), humidity (75% RH), acidic/basic hydrolysis, and oxidative stress (HO) .

- HPLC-DAD/UV: Develop a gradient method to resolve degradation products (e.g., hydrolyzed carboxamide or oxidized piperidine) .

- Mass Balance: Ensure total analyte recovery (parent + degradants) ≥95% to validate method accuracy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.